molecular formula C29H30ClNO8 B563842 Licofelone metabolite M1 CAS No. 1033702-58-7

Licofelone metabolite M1

货号: B563842
CAS 编号: 1033702-58-7
分子量: 556.008
InChI 键: WHKFJCYVPLCOGR-NLMMERCGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

The synthesis of Licofelone metabolite M1 involves the conjugation of licofelone with α-D-glucuronic acid. This reaction is typically catalyzed by membrane-bound UDP-glucuronosyltransferase enzymes .

科学研究应用

Pharmacological Profile

Licofelone is characterized by its ability to inhibit both COX-1 and COX-2 enzymes as well as 5-LOX, leading to a reduction in pro-inflammatory mediators such as prostaglandins and leukotrienes. This dual inhibition mechanism is crucial for its analgesic and anti-inflammatory effects.

Key Pharmacodynamic Properties

  • Analgesic Effects : Licofelone has demonstrated efficacy comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like naproxen, with a favorable gastrointestinal (GI) safety profile .
  • Anti-inflammatory Activity : It reduces inflammation by inhibiting the synthesis of inflammatory mediators, which is particularly beneficial in chronic conditions like OA .
  • Neuroprotective Effects : Emerging evidence suggests that licofelone may protect nerve cells in the central nervous system, contributing to its overall therapeutic profile .

Metabolism and Pharmacokinetics

Licofelone is metabolized primarily through glucuronidation, resulting in the formation of M1. Studies indicate that M1 exhibits low plasma concentrations in humans compared to its hydroxy-metabolite M2, which achieves significant systemic exposure . The metabolic pathway involves:

  • Glucuronidation : Licofelone is rapidly converted into M1 by UDP-glucuronosyltransferases.
  • Subsequent Hydroxylation : M1 can further undergo hydroxylation to form additional metabolites, including M2 .

Clinical Applications

Licofelone is currently under clinical evaluation for various applications:

Osteoarthritis

Licofelone has shown promise in treating OA due to its dual action on COX and LOX pathways. Clinical trials have demonstrated that it is at least as effective as naproxen in alleviating OA symptoms while providing better GI tolerability .

Table 1: Clinical Efficacy of Licofelone vs. Traditional NSAIDs

DrugEfficacy in OAGI Safety Profile
LicofeloneComparable to naproxenSimilar to placebo
NaproxenEffectiveHigher risk of GI side effects
CelecoxibEffectiveSimilar to licofelone

Cancer Research

Recent studies have indicated that licofelone may induce apoptosis in cancer cells through mechanisms independent of its effects on the arachidonic acid cascade. This suggests potential applications in oncology, particularly concerning colon and prostate cancers .

Case Studies

Study 1: Efficacy in Osteoarthritis
A randomized controlled trial involving patients with moderate OA compared licofelone with naproxen over 12 weeks. Results indicated similar pain relief but significantly less cartilage volume loss with licofelone treatment .

Study 2: Safety Profile Assessment
In a long-term study assessing GI safety over 52 weeks, licofelone was found to have a safety profile comparable to celecoxib, with fewer incidences of peripheral edema reported among participants .

生物活性

Licofelone is a novel analgesic and anti-inflammatory agent, primarily developed for the treatment of osteoarthritis. Its unique mechanism involves the inhibition of both cyclooxygenase (COX) and lipoxygenase (5-LOX) pathways, which are crucial in the inflammatory process. Among its metabolites, M1 (ML3000-1-O-acyl glucuronide) plays a significant role in understanding the pharmacological effects of licofelone.

Overview of Licofelone and Its Metabolites

Licofelone is characterized as a dual inhibitor of COX-1, COX-2, and 5-LOX, which collectively contribute to its anti-inflammatory properties. The primary metabolites identified in human plasma following licofelone administration are M1 and M2 (Hydroxy-ML3000). Notably, M1 is produced through glucuronidation, which is then hydroxylated to form M2, marking a significant metabolic pathway in humans compared to other species where M2 is minimally present .

Pharmacokinetics of Licofelone Metabolite M1

The pharmacokinetic profile of licofelone illustrates that after single dosing, plasma concentrations of M1 remain low, typically below 2% relative to the parent drug. Upon repeated administration, the systemic exposure to M2 increases significantly, while M1 remains a trace metabolite . The terminal elimination half-life (T½) for licofelone is approximately 10-12 hours, indicating a prolonged presence in the system despite low concentrations of M1 .

Table 1: Pharmacokinetic Parameters of Licofelone and Its Metabolites

ParameterLicofeloneMetabolite M1Metabolite M2
T½ (α)1 hourTrace-
T½ (β)10-12 hours-10-12 hours
Systemic Exposure< 2%Trace~20%

Biological Activity and Mechanisms

Licofelone's biological activity can be attributed to its ability to inhibit inflammatory mediators. The inhibition of COX leads to decreased production of prostaglandins (PGs), while inhibition of 5-LOX reduces leukotriene synthesis. This dual action is particularly beneficial in conditions like osteoarthritis, where inflammatory pathways contribute to joint damage .

Inhibition of Inflammatory Pathways

Recent studies have highlighted that licofelone not only reduces levels of inflammatory mediators but also impacts gene expression related to cartilage degradation. Specifically, it has been shown to lower mRNA expression levels of matrix metalloproteinases (MMPs), such as MMP-13, which are pivotal in cartilage breakdown during osteoarthritis progression .

Case Studies and Clinical Findings

Clinical trials have demonstrated the efficacy of licofelone in managing osteoarthritis symptoms with a favorable safety profile compared to traditional NSAIDs. For instance:

  • Study on Osteoarthritis Patients : A clinical trial involving patients with osteoarthritis showed that licofelone significantly reduced pain and improved joint function over a period of treatment compared to placebo .
  • Veterinary Studies : Similar positive outcomes were observed in canine models with osteoarthritis, supporting the translational potential of licofelone across species .

属性

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-[2-(4-chlorophenyl)-6,6-dimethyl-1-phenyl-5,7-dihydropyrrolizin-3-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30ClNO8/c1-29(2)13-19-22(15-6-4-3-5-7-15)21(16-8-10-17(30)11-9-16)18(31(19)14-29)12-20(32)38-28-25(35)23(33)24(34)26(39-28)27(36)37/h3-11,23-26,28,33-35H,12-14H2,1-2H3,(H,36,37)/t23-,24-,25+,26-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKFJCYVPLCOGR-NLMMERCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=C(N2C1)CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC2=C(C(=C(N2C1)CC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30ClNO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857930
Record name 1-O-{[6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl]acetyl}-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033702-58-7
Record name beta-D-Glucopyranuronic acid, 1-(6-(4-chlorophenyl)-2,3-dihydro-2,2-dimethyl-7-phenyl-1H-pyrrolizine-5-acetate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1033702587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-O-{[6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl]acetyl}-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .BETA.-D-GLUCOPYRANURONIC ACID, 1-(6-(4-CHLOROPHENYL)-2,3-DIHYDRO-2,2-DIMETHYL-7-PHENYL-1H-PYRROLIZINE-5-ACETATE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJP7D4B979
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。